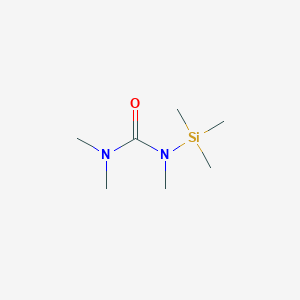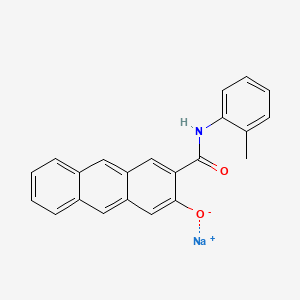
2-Anthracenecarboxamide, 3-hydroxy-N-(2-methylphenyl)-, monosodium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Anthracenecarboxamide, 3-hydroxy-N-(2-methylphenyl)-, monosodium salt is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of an anthracene core, a carboxamide group, and a hydroxy group, making it a versatile molecule for research and industrial purposes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Anthracenecarboxamide, 3-hydroxy-N-(2-methylphenyl)-, monosodium salt typically involves the reaction of 2-anthracenecarboxylic acid with 2-methylphenylamine in the presence of a dehydrating agent. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product. The monosodium salt form is obtained by neutralizing the compound with sodium hydroxide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
化学反应分析
Types of Reactions
2-Anthracenecarboxamide, 3-hydroxy-N-(2-methylphenyl)-, monosodium salt undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or ferric chloride.
Major Products Formed
Oxidation: Formation of anthracene-2-carboxaldehyde or anthracene-2-carboxylic acid.
Reduction: Formation of 2-anthracenecarboxamide, 3-hydroxy-N-(2-methylphenyl)amine.
Substitution: Various substituted anthracene derivatives depending on the electrophile used.
科学研究应用
2-Anthracenecarboxamide, 3-hydroxy-N-(2-methylphenyl)-, monosodium salt has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 2-Anthracenecarboxamide, 3-hydroxy-N-(2-methylphenyl)-, monosodium salt involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the anthracene core can intercalate with DNA, potentially disrupting cellular processes. The carboxamide group can interact with enzymes and receptors, modulating their activity.
相似化合物的比较
Similar Compounds
- 2-Anthracenecarboxamide, 3-hydroxy-N-(2-methylphenyl)
- 2-Hydroxy-3-anthracenecarboxylic acid o-toluidide
Uniqueness
2-Anthracenecarboxamide, 3-hydroxy-N-(2-methylphenyl)-, monosodium salt is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its monosodium salt form enhances its solubility and stability, making it more suitable for various applications compared to its non-salt counterparts.
属性
CAS 编号 |
68921-81-3 |
|---|---|
分子式 |
C22H16NNaO2 |
分子量 |
349.4 g/mol |
IUPAC 名称 |
sodium;3-[(2-methylphenyl)carbamoyl]anthracen-2-olate |
InChI |
InChI=1S/C22H17NO2.Na/c1-14-6-2-5-9-20(14)23-22(25)19-12-17-10-15-7-3-4-8-16(15)11-18(17)13-21(19)24;/h2-13,24H,1H3,(H,23,25);/q;+1/p-1 |
InChI 键 |
IGPNRJSPOXJLES-UHFFFAOYSA-M |
规范 SMILES |
CC1=CC=CC=C1NC(=O)C2=CC3=CC4=CC=CC=C4C=C3C=C2[O-].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[2-(1-cyclohexylethylamino)-2-methylpropyl] 4-aminobenzoate](/img/structure/B14464343.png)
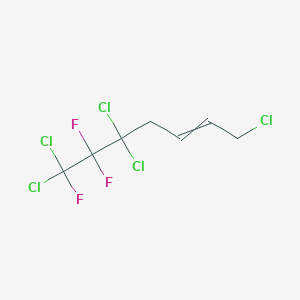
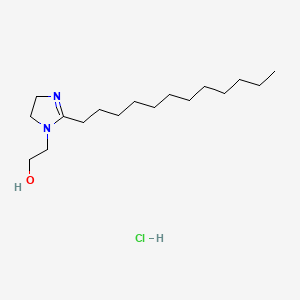
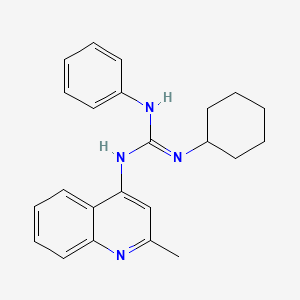
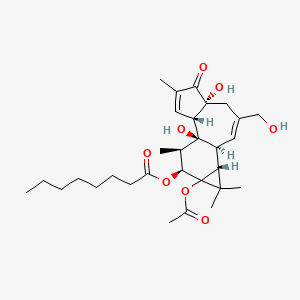
![2,7-Naphthalenedisulfonic acid, 4-amino-3-[(4-aminophenyl)azo]-6-[[4-[[4-[(2,4-diaminophenyl)azo]phenyl]amino]-3-sulfophenyl]azo]-5-hydroxy-](/img/structure/B14464374.png)
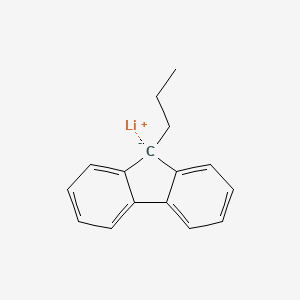
![N-[(2-Nitrophenyl)sulfanyl]benzenesulfonamide](/img/structure/B14464384.png)
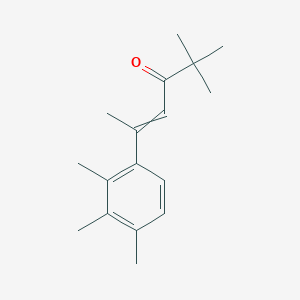
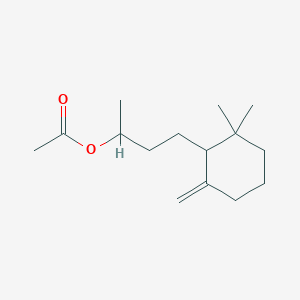
![1-{2-[(4-Chlorophenyl)(phenyl)methoxy]ethyl}azepane](/img/structure/B14464400.png)
![N-[(Benzyloxy)carbonyl]glycyl-L-prolyl-L-leucyl-L-alanine](/img/structure/B14464401.png)
